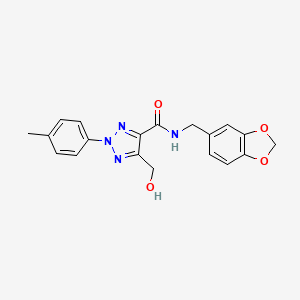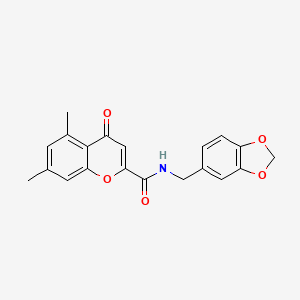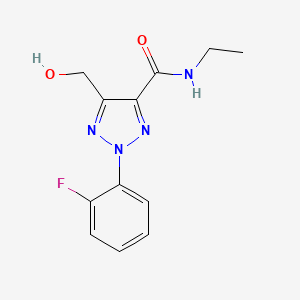![molecular formula C27H25N3O3 B11396493 4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396493.png)
4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes ethoxyphenyl, hydroxyphenyl, and phenylethyl groups attached to a dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve:
Starting Materials: Appropriate substituted phenyl hydrazines and ethyl acetoacetate derivatives.
Cyclization Reaction: The cyclization is often carried out in the presence of a catalyst such as acetic acid or a base like sodium ethoxide.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (e.g., 80-120°C) to facilitate the formation of the dihydropyrrolo[3,4-c]pyrazole ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes may be employed.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 4-(3-ethoxyphenyl)-3-(2-methoxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The uniqueness of 4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both ethoxyphenyl and hydroxyphenyl groups, along with the phenylethyl moiety, contributes to its unique reactivity and biological activity.
Properties
Molecular Formula |
C27H25N3O3 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H25N3O3/c1-2-33-20-12-8-11-19(17-20)26-23-24(21-13-6-7-14-22(21)31)28-29-25(23)27(32)30(26)16-15-18-9-4-3-5-10-18/h3-14,17,26,31H,2,15-16H2,1H3,(H,28,29) |
InChI Key |
VZFRXFULKISOAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCC4=CC=CC=C4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide](/img/structure/B11396413.png)
![6-(4-Methylphenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11396415.png)
![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11396427.png)
![3-benzyl-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11396433.png)
![10-benzyl-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11396445.png)
![Ethyl 3-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11396448.png)
![1-{2-[1-(2-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane](/img/structure/B11396449.png)
![N-(6-benzyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide](/img/structure/B11396450.png)
![N-(2-methylpropyl)-4-(morpholin-4-yl)-6-{[6-(propan-2-yloxy)pyridazin-3-yl]oxy}-1,3,5-triazin-2-amine](/img/structure/B11396452.png)
![N-[2-(2-Methoxyphenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11396456.png)
![4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396459.png)



